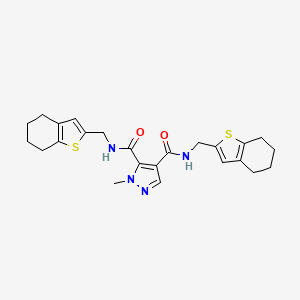![molecular formula C29H22ClN5O2S B14922023 N-{[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene}benzamide](/img/structure/B14922023.png)
N-{[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group, a chlorophenylsulfanyl moiety, and a naphthylguanidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the chlorophenylsulfanyl group through a nucleophilic substitution reaction. The final steps involve the coupling of the naphthylguanidine moiety and the benzoyl group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorophenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’‘-BENZOYL-N-(6-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE
- N’‘-BENZOYL-N-(6-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE
Uniqueness
N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE is unique due to the presence of the chlorophenylsulfanyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H22ClN5O2S |
|---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-[(Z)-N'-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-N-naphthalen-1-ylcarbamimidoyl]benzamide |
InChI |
InChI=1S/C29H22ClN5O2S/c30-21-13-15-23(16-14-21)38-18-22-17-26(36)33-28(31-22)35-29(34-27(37)20-8-2-1-3-9-20)32-25-12-6-10-19-7-4-5-11-24(19)25/h1-17H,18H2,(H3,31,32,33,34,35,36,37) |
InChI Key |
VGZQFUJZCHFQPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B14921948.png)
![N,N-dimethyl-4-[(E)-{[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]imino}methyl]aniline](/img/structure/B14921957.png)
![N'-[(E)-(3-bromo-4-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14921960.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B14921976.png)
![N-{[(2,4-dimethylphenyl)amino][(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14921985.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14921986.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921987.png)
![5-(difluoromethyl)-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921992.png)
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14921996.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14922002.png)
![2-[(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14922004.png)
![3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B14922010.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14922024.png)

